2-(2-Ethylphenyl)ethanethiol
CAS No.:
Cat. No.: VC13560076
Molecular Formula: C10H14S
Molecular Weight: 166.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14S |
|---|---|
| Molecular Weight | 166.29 g/mol |
| IUPAC Name | 2-(2-ethylphenyl)ethanethiol |
| Standard InChI | InChI=1S/C10H14S/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6,11H,2,7-8H2,1H3 |
| Standard InChI Key | HIRRKMHVXDVMGL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1CCS |
| Canonical SMILES | CCC1=CC=CC=C1CCS |
Introduction
2-(2-Ethylphenyl)ethanethiol, also known as 2-(2-Ethylphenyl)ethane-1-thiol, is a chemical compound with the CAS number 1314929-66-2. It is a thiol derivative, which means it contains a sulfur atom bonded to a hydrogen atom, making it a member of the mercaptan family. This compound is of interest in various chemical and biological applications due to its unique structural properties.
Biological and Chemical Applications
While specific biological activities of 2-(2-Ethylphenyl)ethanethiol are not well-documented, compounds with similar structures are often explored for their potential in drug design and as intermediates in organic synthesis. Thiols are known for their ability to participate in redox reactions and can be used in the synthesis of various pharmaceuticals and materials.
Future Research Directions
Future studies could focus on exploring the biological activities of 2-(2-Ethylphenyl)ethanethiol, such as its antioxidant potential or its role as an intermediate in the synthesis of more complex molecules. Additionally, investigating its chemical reactivity and stability under different conditions could provide valuable insights into its potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume